Superior Enzymatic Potency of Glyoxalase I Inhibitor 6 Versus Closest Structural Analog Compound 9h
In a direct comparative study of diazenylbenzenesulfonamide derivatives, Glyoxalase I inhibitor 6 (Compound 9j) demonstrated a lower IC50 value (1.13 µM) compared to its closest structural analog, Glyoxalase I inhibitor 5 (Compound 9h; IC50 = 1.28 µM), representing a measurable improvement in inhibitory potency [1].
| Evidence Dimension | In vitro GLO1 enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1.13 µM |
| Comparator Or Baseline | Glyoxalase I inhibitor 5 (Compound 9h): 1.28 µM |
| Quantified Difference | ~13% lower IC50 (more potent) |
| Conditions | In vitro GLO1 enzymatic assay (as reported in primary SAR study) |
Why This Matters
This direct comparator data enables researchers requiring maximum GLO1 inhibitory potency within the diazenylbenzenesulfonamide class to make an evidence-based selection favoring Compound 9j over Compound 9h.
- [1] Design, synthesis and biological evaluation of novel glyoxalase I inhibitors possessing diazenylbenzenesulfonamide moiety as potential anticancer agents. Bioorganic & Medicinal Chemistry. 2020;28(16):115608. View Source
